molecular formula C23H24N4O4 B2902787 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone CAS No. 1026092-88-5

1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

Cat. No.: B2902787
CAS No.: 1026092-88-5
M. Wt: 420.469
InChI Key: FLATXKIJZOSKEB-UHFFFAOYSA-N
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Description

1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone involves multiple steps, each requiring precise conditions. Common starting materials include 4-methoxyphenyl hydrazine and piperidine, which are reacted to form the pyrazole and piperidine core structures, respectively. Nitration and acylation steps follow, employing reagents like nitric acid for the nitro group introduction and acetic anhydride for the ethanone group.

Industrial Production Methods: In an industrial setting, the process is scaled up with a focus on efficiency, yield, and safety. Continuous flow reactors and automation play crucial roles in maintaining reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone undergoes various reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions: Oxidation can be achieved using agents like potassium permanganate. Reduction might involve hydrogenation or metal hydrides. Substitution reactions often require halogenating agents or nucleophiles under specific conditions.

Major Products Formed: These reactions yield diverse products, such as ketones, alcohols, or amines, depending on the pathways and reagents used.

Scientific Research Applications

Chemistry: The compound is useful in studying reaction mechanisms due to its diverse functional groups. Biology: Medicine: Investigated for its pharmacological properties, possibly acting as a therapeutic agent. Industry: Utilized in creating advanced materials or as an intermediate in complex syntheses.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets. The nitrophenyl group, for instance, may engage in electron transfer processes, influencing biochemical pathways. The pyrazole ring is known for its affinity towards enzymes, potentially inhibiting or activating them.

Comparison with Similar Compounds

  • 1-(4-nitrophenyl)-3-piperidino-1H-pyrazole

  • 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole

Properties

IUPAC Name

1-[4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15(28)18-5-8-22(23(13-18)27(29)30)26-11-9-17(10-12-26)21-14-20(24-25-21)16-3-6-19(31-2)7-4-16/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLATXKIJZOSKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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